molecular formula C14H13FN2O4 B2528104 methyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate CAS No. 1232794-01-2

methyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate

Cat. No.: B2528104
CAS No.: 1232794-01-2
M. Wt: 292.266
InChI Key: FZQAIUNTSKVLHF-UHFFFAOYSA-N
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Description

Methyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate is a chemical compound with the molecular formula C₁₄H₁₃FN₂O₄ . It belongs to the class of pyridazinone derivatives and exhibits interesting pharmacological properties. The compound’s structure combines a pyridazinone core with an acetate functional group, making it a potential candidate for various applications in drug discovery and synthesis .

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the fluoro and methoxy substituents on the phenyl ring, followed by the formation of the pyridazinone ring. Researchers have explored different synthetic routes, optimizing conditions for yield and purity. Detailed synthetic protocols are available in the literature, and variations may exist depending on the specific research context .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridazinone ring fused with a phenyl group. The fluoro and methoxy substituents enhance its lipophilicity and influence its interactions with biological targets. Computational studies and X-ray crystallography have provided insights into the three-dimensional arrangement of atoms, aiding in understanding its binding properties .

Chemical Reactions Analysis

The compound can participate in various chemical reactions, including ester hydrolysis, nucleophilic substitutions, and cyclizations. Researchers have explored its reactivity with different nucleophiles and electrophiles, leading to the synthesis of novel derivatives. Investigating its reactivity under various conditions is crucial for designing analogs with improved properties .
  • Physical and Chemical Properties Analysis

    • Solubility : Investigate solubility in different solvents for formulation purposes .
  • Safety and Hazards

    • Disposal : Sweep up and shovel into suitable containers for disposal. Avoid dust formation .
  • Properties

    IUPAC Name

    methyl 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetate
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C14H13FN2O4/c1-20-9-3-4-10(11(15)7-9)12-5-6-13(18)17(16-12)8-14(19)21-2/h3-7H,8H2,1-2H3
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FZQAIUNTSKVLHF-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)OC)F
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C14H13FN2O4
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    292.26 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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